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molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamide CAS No. 28783-49-5

N-[2-(2-Thienyl)ethyl]formamide

Cat. No. B125755
M. Wt: 155.22 g/mol
InChI Key: HBWLGAIQNVAFGS-UHFFFAOYSA-N
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Patent
US06127354

Procedure details

2-(2-thienyl)ethylamine (15.0 g, 118 mmol) was dissolved in formic acid (120 ml) while cooling with an water bath. The solution was cooled to 0° C. Acetic acid anhydride (45 ml) was added dropwise. The reaction mixture was stirred at room temperature for 3 h. It was cooled to 0° C., and water (45 ml) was added dropwise. The mixture was stirred for 16 h, while it was warming up to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The solution was washed with water (2×150 ml) and saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (180 g), using ethyl acetate/heptane (2:1) as eluent to give 14.30 g of N-(2-(2-thienyl)ethyl)formamide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].[C:9](OC(=O)C)(=[O:11])C.O>C(O)=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH:8][CH:9]=[O:11]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Name
Quantity
120 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an water bath
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 h, while it
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was warming up to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
The solution was washed with water (2×150 ml) and saturated sodium hydrogen carbonate solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (180 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=CC=C1)CCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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